molecular formula C8H11BrN4O2 B13811994 Caffeine hydrobromide CAS No. 5743-18-0

Caffeine hydrobromide

Cat. No.: B13811994
CAS No.: 5743-18-0
M. Wt: 275.10 g/mol
InChI Key: XXSSHQCOBPQFOL-UHFFFAOYSA-N
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Description

Caffeine hydrobromide (CAS: 5743-18-0; chemical formula: C₈H₁₁BrN₄O₂) is a hydrobromide salt of caffeine, a methylxanthine alkaloid. This compound is synthesized by combining caffeine with hydrobromic acid, enhancing its solubility and stability for pharmaceutical applications. It is commonly used in combination therapies for cold and flu formulations, often paired with analgesics (e.g., acetaminophen), antihistamines (e.g., chlorpheniramine maleate), and antitussives (e.g., dextromethorphan hydrobromide) . Its role as a central nervous system stimulant and respiratory enhancer makes it valuable in multi-ingredient medications .

Properties

CAS No.

5743-18-0

Molecular Formula

C8H11BrN4O2

Molecular Weight

275.10 g/mol

IUPAC Name

1,3,7-trimethylpurine-2,6-dione;hydrobromide

InChI

InChI=1S/C8H10N4O2.BrH/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;/h4H,1-3H3;1H

InChI Key

XXSSHQCOBPQFOL-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2C)C.Br

Origin of Product

United States

Preparation Methods

Synthesis from Theobromine via N-Methylation

  • Reference: Experimental protocols describe the methylation of theobromine (3,7-dimethylxanthine) to caffeine using methylating agents such as methyl iodide or methyl sulfate in the presence of bases like sodium methoxide.
  • Process: Theobromine is suspended in methanol, sodium methoxide is added to dissolve it, followed by methyl iodide to methylate the nitrogen atom, yielding caffeine.
  • Conversion to Hydrobromide: The caffeine product can then be reacted with hydrobromic acid to form this compound salt.

Multi-step Synthesis from Cyanoacetic Acid and Dimethylurea

  • Reference: A patented process involves the formation of intermediates such as dimethyl 4-amino-5-carboxamido-urea-oxazine, followed by ring closure to theophylline sodium salt, methylation, and refining to caffeine.
  • Final Step: The purified caffeine can be converted into this compound by reaction with hydrobromic acid.
  • Industrial Relevance: This method is more complex but allows for controlled synthesis from basic chemicals.

Analytical Methods Supporting Preparation

Analytical validation ensures the quality of this compound prepared by these methods.

  • High-Performance Liquid Chromatography (HPLC): Sensitive and simple HPLC methods have been developed for caffeine quantification, which can be adapted to monitor this compound purity during synthesis.
  • Purity Assessment: Techniques such as thin-layer chromatography (TLC) and recrystallization profiles are used to confirm the identity and purity of this compound in preparative procedures.

Summary Table of Preparation Methods

Preparation Method Key Steps Conditions Advantages References
Direct Salt Formation Reaction of caffeine with hydrobromic acid Room temp to mild heating; ethanol or methanol solvent Simple, high purity, scalable General knowledge
N-Methylation of Theobromine to Caffeine Theobromine + methylating agent + base; then salt formation Room temp to 50-60°C; methanol solvent Efficient, clean, rapid
Multi-step Synthesis from Cyanoacetic Acid Cyanoacetic acid + acetic anhydride + dimethylurea → intermediates → methylation → caffeine 30-100°C, reflux, pH control Controlled, industrial scale
Pharmaceutical Powder Blending Mixing this compound with excipients Ambient, sieving, geometric mixing Suitable for dosage form prep

Chemical Reactions Analysis

Types of Reactions

Caffeine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Caffeine hydrobromide has a wide range of scientific research applications:

Mechanism of Action

Caffeine hydrobromide exerts its effects primarily through the inhibition of adenosine receptors in the central nervous system. This inhibition leads to increased neuronal activity and the release of neurotransmitters such as dopamine and norepinephrine. The compound also affects various molecular targets and pathways, including the cyclic adenosine monophosphate (cAMP) pathway, which plays a crucial role in its stimulating effects .

Comparison with Similar Compounds

Pharmacological Activity: AChE Inhibition

Caffeine hydrobromide dissociates into caffeine and hydrobromic acid in solution, with the caffeine moiety contributing to its pharmacological effects. Studies on acetylcholinesterase (AChE) inhibition highlight caffeine’s affinity compared to other alkaloids:

Table 1: AChE Inhibition Parameters of Alkaloids

Compound KD (M) IC₅₀ (mM)
Caffeine* 1.738 × 10⁻⁵ Not reported
Galanthamine hydrobromide 1.039 × 10⁻³ 0.001 ± 0.001
Lycorine hydrochloride 5.533 × 10⁻⁴ Not reported
Tannic acid (non-alkaloid) 2.250 × 10⁻⁸ Not applicable

*Note: Data for caffeine refers to the freebase form. This compound’s activity is inferred from dissociation to caffeine .

However, non-alkaloids like tannic acid (KD = 2.250 × 10⁻⁸ M) show superior binding, albeit with differing toxicity profiles .

Solubility and Physicochemical Properties

The hydrobromide salt enhances caffeine’s aqueous solubility, critical for drug formulation.

Table 2: Solubility of Xanthines in Water

Compound Solubility in Water (g/100 mL, 25°C)
Caffeine 2.16
Theobromine 0.033
Theophylline 0.74

Source: Derived from parent compound data

The hydrobromide form likely improves solubility over free caffeine, facilitating rapid absorption in oral formulations.

Pharmaceutical Formulations

This compound is frequently combined with other active ingredients in cold medications. Its role contrasts with other hydrobromide salts, such as dextromethorphan hydrobromide (an antitussive):

Table 3: Common Pharmaceutical Combinations

Formulation Active Ingredients Purpose
Cold/Flu Tablets This compound, acetaminophen, phenylephrine HCl Analgesic, stimulant, decongestant
Cough Syrups Dextromethorphan hydrobromide, guaifenesin Antitussive, expectorant

These combinations leverage synergistic effects, though this compound’s stimulant properties differentiate it from sedative additives like diphenhydramine .

Analytical Methods

High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are standard for quantifying this compound in formulations:

  • HPLC : Retention time for caffeine is ~6 minutes using a C8 column, distinguishing it from phenylephrine HCl (10 min) and dextromethorphan HBr (20 min) .
  • CE : Micellar electrokinetic chromatography (MEKC) achieves rapid separation (<2 minutes) with detection limits <1 pg/mL .

These methods are adaptable to this compound by accounting for its dissociation into free caffeine .

Structural and Functional Analogues

Table 4: Caffeine Derivatives and Salts

Compound CAS Number Formula Use
This compound 5743-18-0 C₈H₁₁BrN₄O₂ Stimulant in cold medicines
Caffeine benzoate 5743-17-9 C₁₅H₁₆N₄O₄ Historical analgesic use
Caffeine sodium benzoate 8000-95-1 C₁₅H₁₇N₄NaO₄ Enhanced solubility

Unlike caffeine benzoate, the hydrobromide form is preferred in modern formulations due to its stability and compatibility with other salts .

Biological Activity

Caffeine hydrobromide, a derivative of caffeine, exhibits various biological activities that have been the subject of extensive research. This article explores the pharmacological effects, mechanisms of action, and clinical implications of this compound, supported by data tables and relevant case studies.

Overview of this compound

This compound is a salt form of caffeine that may enhance its solubility and bioavailability. Caffeine itself is a well-known stimulant that affects the central nervous system (CNS) and has various physiological effects. The biological activity of this compound is closely related to that of caffeine, with potential applications in pharmacotherapy.

This compound exerts its effects primarily through the following mechanisms:

  • Adenosine Receptor Antagonism : Caffeine blocks adenosine receptors (A1 and A2A), leading to increased neuronal firing and neurotransmitter release, which enhances alertness and cognitive function .
  • Phosphodiesterase Inhibition : It inhibits phosphodiesterase enzymes, resulting in increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which are crucial for various cellular functions including lipolysis and muscle contraction .
  • Calcium Handling : Caffeine influences calcium release from the sarcoplasmic reticulum in muscle cells, which can enhance muscle contraction and improve exercise performance .

1. Antitumor Effects

Caffeine has been shown to enhance the effectiveness of certain chemotherapeutic agents. For example, studies indicate that caffeine can increase the cytotoxicity of DNA-damaging agents and improve the antitumor activity of drugs like adriamycin without increasing side effects .

Table 1: Caffeine's Effect on Antitumor Activity

Drug CombinationEffect on Tumor CellsReference
Caffeine + AdriamycinIncreased cytotoxicity
Caffeine + DoxorubicinInduced apoptosis
Caffeine + Other AgentsPotentiated effects

2. Cognitive Enhancement

Research indicates that caffeine can improve cognitive performance, particularly in tasks requiring attention and reaction time. A study demonstrated significant reductions in reaction times following caffeine administration at doses of 3 mg/kg and 6 mg/kg .

Table 2: Effects of Caffeine on Cognitive Performance

Dose (mg/kg)Reaction Time (ms) Pre-TreatmentReaction Time (ms) Post-TreatmentStatistical Significance
3685.43649.70P < 0.05
6658.83624.10P < 0.05

3. Respiratory Effects

This compound is utilized in treating apnea in premature infants by stimulating respiratory centers in the CNS. It lowers the threshold for hypercapnia response, thereby enhancing ventilation .

Case Study 1: Caffeine Poisoning

Two cases of fatal caffeine intoxication highlighted the risks associated with high doses of caffeine. In one instance, a patient had a blood concentration exceeding lethal levels, emphasizing the need for careful dosage management in clinical settings .

Case Study 2: Antidepressant Effects

A study examined the antidepressant-like effects of caffeine when combined with reboxetine in mice, showing reduced immobility times in forced swim tests at various doses . This suggests potential therapeutic applications for mood disorders.

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